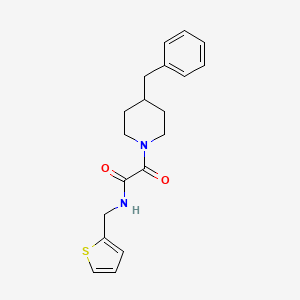

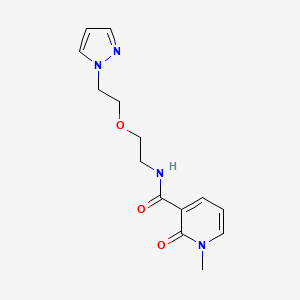

![molecular formula C14H8N4O2S2 B2532822 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-01-8](/img/structure/B2532822.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound. It has been studied for its potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s Disease .

Synthesis Analysis

The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The yield of the reaction was high, indicating a successful synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The compound has been fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The compound has a high melting point of over 350°C . It has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives, which include the benzothiazol-2-yl and thiazol-2-yl groups, have been found to exhibit antioxidant activity . These compounds can neutralize free radicals, which are harmful to the body and can cause various diseases.

Analgesic and Anti-inflammatory Activity

Some thiazole derivatives have shown promising analgesic and anti-inflammatory activities . They could potentially be used in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to possess antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives have also shown antiviral properties . This suggests potential applications in the development of antiviral drugs .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments .

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity . They could potentially be used in the development of new treatments for tuberculosis .

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective properties . They could potentially be used in the development of treatments for neurodegenerative diseases .

Diuretic Activity

Thiazole derivatives have been found to possess diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O2S2/c19-12(10-5-6-15-20-10)18-14-17-9(7-21-14)13-16-8-3-1-2-4-11(8)22-13/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAPNMFONASUPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![N-[2-(aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B2532744.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)